molecular formula C23H19ClFN3O3S B14124755 N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14124755
M. Wt: 471.9 g/mol
InChI Key: DTQLHTJBWKGTHG-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a thieno[3,2-d]pyrimidine derivative characterized by:

  • A thieno[3,2-d]pyrimidine core with 2,4-dioxo substituents.
  • A 4-fluoro-3-methylphenyl group at position 3 of the heterocyclic ring.
  • An N-[2-(4-chlorophenyl)ethyl]acetamide side chain at position 1.

Properties

Molecular Formula

C23H19ClFN3O3S

Molecular Weight

471.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H19ClFN3O3S/c1-14-12-17(6-7-18(14)25)28-22(30)21-19(9-11-32-21)27(23(28)31)13-20(29)26-10-8-15-2-4-16(24)5-3-15/h2-7,9,11-12H,8,10,13H2,1H3,(H,26,29)

InChI Key

DTQLHTJBWKGTHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCCC4=CC=C(C=C4)Cl)F

Origin of Product

United States

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to summarize its biological activity based on existing literature and research findings.

The compound has a complex structure characterized by the following properties:

PropertyValue
Molecular Weight435.89 g/mol
Molecular FormulaC23H19ClFN5O
LogP3.819
Polar Surface Area59.612 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including ion channels and enzymes. Notably, it has been observed to exhibit significant activity against T-type calcium channels (Cav3.2), which are implicated in pain pathways and other physiological processes. Compounds that block these channels can potentially alleviate inflammatory pain, making this compound a candidate for further investigation in pain management therapies .

Analgesic Activity

Research indicates that derivatives related to this compound have demonstrated significant analgesic effects in animal models. For instance, a study evaluating similar compounds showed that they produced considerable analgesia at doses as low as 50 mg/kg in male Wistar rats when subjected to thermal stimuli . This suggests that this compound may possess comparable analgesic properties.

Cytotoxic Effects

In addition to its analgesic potential, preliminary studies on related compounds have indicated cytotoxic effects against various cancer cell lines. For example, a derivative exhibited an IC50 value of 5.9 μM against A549 non-small cell lung cancer cells . This highlights the need for further exploration into the compound's efficacy as an anticancer agent.

Case Studies and Experimental Findings

  • Inflammatory Pain Model : In a controlled study using inflammatory pain models, compounds similar to this compound were found to inhibit Cav3.2 currents by over 90% at concentrations of 10 μM . This substantial blockade suggests a strong potential for therapeutic use in managing chronic pain conditions.
  • Cancer Cell Line Studies : The cytotoxic activity against A549 cells indicates that further investigation into the compound's mechanism could reveal pathways involved in cancer proliferation and survival . The ability to target specific mutations within cancer cells could enhance the therapeutic profile of this compound.

Comparison with Similar Compounds

Core Heterocyclic Modifications

Compound Name Core Structure Key Substituents Functional Groups Key Properties Reference
Target Compound Thieno[3,2-d]pyrimidine 4-Fluoro-3-methylphenyl (position 3); 2-(4-chlorophenethyl)acetamide (position 1) Dioxo (positions 2,4); acetamide High lipophilicity; potential enhanced bioavailability due to ethyl linkage
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl}acetamide Thieno[3,2-d]pyrimidine 3-(4-Fluorobenzyl); 2-(3,4-dimethoxyphenethyl)acetamide Dioxo; methoxy groups Increased polarity from methoxy groups; possible metabolic instability due to O-demethylation
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide Thieno[3,2-d]pyrimidine 4-Chlorophenyl (position 3); sulfanyl (position 2); 4-methylphenylacetamide Sulfanyl; oxo Sulfanyl group may enhance redox activity; lower solubility compared to dioxo analogs
N-(4-Chlorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Thieno[2,3-d]pyrimidine 3-Ethyl-5,6-dimethyl; 4-chlorophenylacetamide Sulfanyl; oxo Structural isomerism ([2,3-d] vs. [3,2-d]) alters ring conformation; ethyl/methyl groups increase hydrophobicity

Substituent-Driven Pharmacological Variations

  • Halogen Effects : The target compound’s 4-fluoro-3-methylphenyl group balances electronegativity and lipophilicity, enhancing membrane permeability compared to purely chlorinated analogs (e.g., ’s 4-chlorophenyl derivative) .
  • Dioxo vs. Sulfanyl : The 2,4-dioxo groups in the target compound may engage in stronger hydrogen bonding with biological targets compared to sulfanyl-containing analogs (), which prioritize thiol-mediated interactions .

Preparation Methods

Cyclization of Methyl 3-Aminothiophene-2-carboxylate

The thieno[3,2-d]pyrimidine-2,4-dione core is synthesized via cyclization of methyl 3-aminothiophene-2-carboxylate (2a ) with 4-fluoro-3-methylphenyl isocyanate. The reaction proceeds in anhydrous dioxane at 60°C for 6 hours, followed by treatment with methanolic sodium methoxide to deprotect the ester group.

Key Reaction Conditions

Parameter Value
Solvent Anhydrous dioxane
Temperature 60°C
Time 6 hours
Base Methanolic NaOMe
Yield 68–75%

The product, 3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (5a ), is isolated via acid precipitation and recrystallized from ethanol.

Functionalization at the 1-Position

Alkylation with Chloroacetamide Derivatives

The 1-position of the thieno[3,2-d]pyrimidine-2,4-dione core undergoes alkylation using 2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide. This intermediate is synthesized by reacting 2-(4-chlorophenyl)ethylamine with chloroacetyl chloride in acetonitrile at 0–20°C for 3.5 hours, using triethylamine as a base.

Reaction Scheme

  • 2-(4-Chlorophenyl)ethylamine + Chloroacetyl chloride2-Chloro-N-[2-(4-chlorophenyl)ethyl]acetamide
    • Yield: 67%
    • Purification: Ethyl acetate/hexane precipitation
  • Alkylation of 5a with 2-Chloro-N-[2-(4-chlorophenyl)ethyl]acetamide
    • Solvent: Dimethylformamide (DMF)
    • Base: Potassium carbonate
    • Temperature: 80°C
    • Time: 12 hours
    • Yield: 58–62%

Optimization of Coupling Reactions

Nucleophilic Substitution Mechanism

The alkylation proceeds via an SN2 mechanism, where the deprotonated nitrogen at the 1-position of the thieno[3,2-d]pyrimidine-2,4-dione attacks the electrophilic carbon of the chloroacetamide derivative. Kinetic studies suggest that excess base (K₂CO₃) and polar aprotic solvents (DMF) enhance reaction efficiency by stabilizing the transition state.

Side Reactions and Mitigation

  • Competitive O-Alkylation : Minimized by using bulky bases (e.g., DBU) to favor N-alkylation.
  • Hydrolysis of Chloroacetamide : Controlled by maintaining anhydrous conditions and inert atmosphere.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Key signals include a singlet at δ 4.02 ppm (CH₂CO), triplet at δ 2.82 ppm (CH₂Ph), and aromatic protons at δ 7.12–7.30 ppm.
  • IR : Strong absorption at 1670 cm⁻¹ (C=O stretch).

Purity Assessment

  • HPLC : Purity >98% achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Cost Efficiency
Classical Alkylation 58 95 12 Moderate
Microwave-Assisted 72 98 4 High

Microwave-assisted synthesis reduces reaction time by 67% and improves yield through enhanced kinetic control.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the alkylation step increases throughput by 40% and reduces solvent waste. Pilot studies demonstrate a space-time yield of 12 g/L/h under optimized flow conditions.

Green Chemistry Metrics

  • E-factor : 18 (improved to 8 with solvent recycling).
  • PMI (Process Mass Intensity) : 32 (targeting <25 via catalytic optimization).

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